2,6-Difluorobenzyl alcohol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential applications in the treatment of inflammatory diseases. The compound serves as a precursor to more complex molecules that can act as inverse agonists of the RORγt receptor, which is a promising target for the modulation of immune responses. The research into this compound and its derivatives has led to the discovery of new pharmacophores with significant bioactivity and selectivity.
Gabriel Reaction: This classical method involves reacting 2,6-difluorobenzyl bromide with potassium phthalimide, followed by hydrolysis to yield 2,6-difluorobenzyl amine. Subsequent diazotization and hydrolysis of the amine leads to the formation of the desired alcohol. []
As a Byproduct: 2,6-Difluorobenzyl alcohol is also identified as a minor metabolite in the biodegradation of the herbicide methiozolin in ricefish. []
Mitsunobu Reaction: 2,6-Difluorobenzyl alcohol reacts with 2,6-dichloropurine under Mitsunobu conditions to yield 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine. This reaction highlights the alcohol's ability to participate in SN2-type reactions despite the steric hindrance from fluorine atoms. [, ]
Alkylation Reactions: 2,6-Difluorobenzyl alcohol reacts with 4,5-dihydro-5-methyl-3-{(3-methylthiophene-2-yl)-isoxazole-5-yl}methanol in the presence of a base and phase transfer catalyst to produce methiozolin, a novel herbicide. This reaction showcases the alcohol's use in constructing ether linkages. []
The primary application of 2,6-difluorobenzyl alcohol derivatives is in the treatment of inflammatory diseases. The inverse agonist activity of these compounds against RORγt suggests their potential use in modulating immune responses in conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The research has shown that compounds 29 and 38, derived from 2,6-difluorobenzyl alcohol, have good oral bioavailability in mice, which is a promising indicator for their use in clinical settings1.
Although not directly related to 2,6-difluorobenzyl alcohol, a novel cysteine protecting group, S-2,4,6-trimethoxybenzyl (Tmob), has been developed from a related alcohol compound. This protecting group is used in the solid-phase synthesis of peptides following the Fmoc strategy. The Tmob group can be introduced onto sulfhydryl functions and removed rapidly under specific conditions, which facilitates the synthesis of complex peptides. This advancement in peptide synthesis methodology could have implications for the production of therapeutic peptides and the study of protein functions2.
The mechanism of action of 2,6-difluorobenzyl alcohol derivatives involves the modulation of the RORγt receptor. Specifically, the 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones have been found to be potent RORγt inverse agonists. These compounds bind to the receptor and induce a conformational change that results in the partial uncoiling of helix 11 of the protein. This creates a new, enlarged binding site that accommodates the benzyl ether moiety, leading to an increase in potency. The X-ray co-crystal structure of one such compound, compound 27, has provided insights into this unique interaction, which is crucial for the compound's bioactivity1.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5